molecular formula C14H17NO2 B13498208 (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

Cat. No.: B13498208
M. Wt: 231.29 g/mol
InChI Key: BJVKUZCHXNUSCL-QQPOESBCSA-N
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Description

(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound features a stereochemically defined, complex molecular architecture that incorporates a bicyclo[1.1.1]pentane (BCP) group. The BCP unit is a highly valuable bioisostere for a 1,4-disubstituted benzene ring, a common motif in pharmaceuticals. By replacing a planar aromatic ring with a three-dimensional, sp3-rich BCP core, this reagent can be used to synthesize novel compounds with improved physicochemical properties, such as reduced molecular planarity, enhanced aqueous solubility, and better metabolic stability . The intrinsic rigidity of the BCP group makes this compound particularly valuable for probing protein-ligand interactions and constraining the conformation of potential drug molecules. This can lead to increased selectivity and binding affinity for target proteins. The 1,3-diketone structure fused within a azatricyclic framework offers multiple synthetic handles for further chemical modification, enabling researchers to create diverse libraries for screening. The specific stereochemistry (1R,7S) further defines its three-dimensional shape, which is critical for interacting with chiral biological targets. This reagent is intended for the synthesis of potential pharmacologically active molecules and is strictly for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(1S,7R)-4-(1-bicyclo[1.1.1]pentanyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C14H17NO2/c16-12-10-8-1-2-9(3-8)11(10)13(17)15(12)14-4-7(5-14)6-14/h7-11H,1-6H2/t7?,8-,9+,10?,11?,14?

InChI Key

BJVKUZCHXNUSCL-QQPOESBCSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2C(=O)N(C3=O)C45CC(C4)C5

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C45CC(C4)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Construction of the azatricyclic framework: This involves a series of cyclization reactions, often catalyzed by transition metals.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength or specific reactivity.

Mechanism of Action

The mechanism of action of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The azatricyclo[5.2.1.0²,⁶]decane-3,5-dione core is a versatile scaffold modified for diverse applications. Key analogs include:

Compound Name Substituent at 4-Position Key Features
Target compound (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[...]-3,5-dione Bicyclo[1.1.1]pentane High rigidity; potential for enhanced pharmacokinetics due to lipophilicity
4-Hydroxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Hydroxyl (-OH) Polar group; modest beta-adrenolytic activity (IC₅₀ ~10⁻⁶ M)
10-(Diphenylmethylene)-4-azatricyclo[...]-3,5-dione Diphenylmethylene Bulky aromatic substituent; tested for receptor affinity
4-(3,5-Dioxo-10-oxa-4-azatricyclo[...]decan-4-yl) analog Oxa (oxygen)-containing tricyclic Increased polarity; crystallographically characterized (R factor = 0.083)

Key Structural Insights :

  • The bicyclo[1.1.1]pentane group in the target compound introduces significant steric hindrance and lipophilicity, which may improve blood-brain barrier penetration compared to hydroxyl or oxa derivatives .
  • Polar substituents (e.g., -OH, oxa) reduce solubility in nonpolar solvents but enhance hydrogen-bonding interactions in biological systems .
Bioactivity and Pharmacological Profiles
  • Insecticidal Potential: Plant-derived azatricyclo analogs (e.g., C. gigantea extracts) demonstrate insecticidal effects, though the target compound’s activity remains unstudied .
Physicochemical Properties
Property Target Compound (Bicyclo Substituent) Hydroxyl Analog Oxa Analog
Molecular Weight ~300–350 g/mol (estimated) ~250 g/mol 332.29 g/mol (calculated)
Polarity Moderate (lipophilic substituent) High (-OH group) High (oxa groups)
Crystallinity Not reported Amorphous Crystalline (X-ray confirmed)
Solubility Likely low in water Moderate in polar solvents Low in nonpolar solvents

Biological Activity

Chemical Structure and Properties

The compound is a bicyclic structure that incorporates a bicyclo[1.1.1]pentane moiety and an azatricyclo framework. This unique configuration may contribute to its biological activity through interactions with various biological targets.

Biological Activity

Potential Biological Activities:

  • Antimicrobial Activity: Compounds with similar bicyclic structures have shown promise in antimicrobial assays, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties: The structural features of bicyclic compounds often allow them to interact with DNA or RNA, leading to inhibition of cancer cell proliferation.
  • Neuroactive Effects: Some bicyclic amines have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Research Findings

While specific studies on the biological activity of the compound are scarce, related compounds have been evaluated in various contexts:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Bicyclo[1.1.1]pentane derivativesAntimicrobialDisruption of cell membrane integrity
Azabicyclo compoundsAnticancerDNA intercalation and apoptosis induction
Bicyclic aminesNeuroactiveModulation of neurotransmitter release

Case Studies

Research has highlighted several case studies involving structurally similar compounds:

  • Antimicrobial Efficacy : A study on bicyclic derivatives demonstrated significant activity against Gram-positive bacteria, indicating potential for development as new antibiotics.
  • Cancer Cell Line Studies : Compounds with similar azatricyclo structures were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer effects.
  • Neuropharmacology : Investigations into bicyclic amines revealed interactions with serotonin receptors, leading to behavioral changes in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including [2+2] photocycloaddition for bicyclo[1.1.1]pentane integration and subsequent ring-closing reactions. For example, describes the use of diazabicyclo precursors and thermal/photoactivation for strained bicyclo systems. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in similar azatricyclo syntheses .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. and demonstrate the use of single-crystal X-ray diffraction (SCXRD) to resolve complex bicyclo/azatricyclo frameworks. Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT-based optical rotation calculations) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ ~170–180 ppm for diketone carbonyls, bicyclo proton splitting patterns).
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1750 cm1^{-1}) and strained C-C bonds (bicyclo[1.1.1]pentane).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula. and provide analogous spectral workflows for bicyclo-azacyclic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected 13C^{13}\text{C} shifts) may arise from dynamic effects like ring strain or conformational flexibility. Strategies include:

  • Variable-temperature NMR to probe exchange processes.
  • DFT simulations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Cross-validation with SCXRD ( ) or alternative derivatization (e.g., forming crystalline salts) .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Targeted modifications : Substituent introduction at the 4-azatricyclo nitrogen or bicyclo[1.1.1]pentane bridge to modulate lipophilicity (logP) and H-bonding capacity. highlights SAR studies for similar azabicyclo compounds in drug discovery.
  • Computational docking : Molecular dynamics simulations to predict binding affinities (e.g., with enzymes or receptors). Tools like AutoDock Vina can model interactions using crystallographic data from .

Q. How does the compound’s strained bicyclo[1.1.1]pentane moiety influence its reactivity?

  • Methodological Answer : The bicyclo[1.1.1]pentane group imposes significant ring strain (~30 kcal/mol), enhancing susceptibility to ring-opening reactions. Experimental approaches:

  • Kinetic studies : Monitor reactivity under thermal or photolytic conditions ( ).
  • Electron-deficient dienophiles : Test Diels-Alder reactivity (e.g., with tetrazines) to quantify strain release. and discuss analogous bicyclo systems in click chemistry .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate purification : Use flash chromatography or crystallization (e.g., hexane/EtOAc gradients).
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric steps. details yield optimization for structurally related diketones .

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